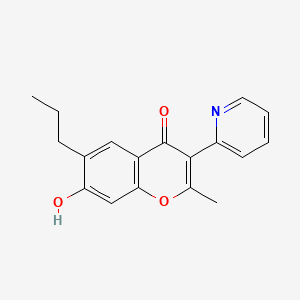
7-Hydroxy-2-methyl-6-propyl-3-(2-pyridinyl)-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-2-methyl-6-propyl-3-(2-pyridinyl)-1-benzopyran-4-one is a member of chromones.
Activité Biologique
7-Hydroxy-2-methyl-6-propyl-3-(2-pyridinyl)-1-benzopyran-4-one, commonly referred to as a benzopyran derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective properties.
- Chemical Formula : C18H17NO3
- Average Mass : 295.333 g/mol
- Monoisotopic Mass : 295.123 g/mol
Antioxidant Activity
Research indicates that 7-hydroxy derivatives exhibit significant antioxidant properties. These compounds can neutralize free radicals, thereby reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. A study highlighted that the antioxidant activity of benzopyran derivatives is linked to their ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various in vitro and in vivo models. It modulates the expression of pro-inflammatory cytokines and enzymes, contributing to a reduction in inflammation. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses .
Neuroprotective Properties
Neuroprotection is another significant aspect of the biological activity of this compound. It has been studied for its effects on glutamate receptors and its potential role in protecting neuronal cells from excitotoxicity. Animal models have shown that treatment with this compound can improve outcomes in conditions such as ischemic stroke and Parkinson's disease by enhancing neuronal survival and function .
Study 1: Neuroprotection in Ischemic Stroke
In a controlled study using rodent models of ischemic stroke, administration of this compound resulted in a significant reduction in infarct size compared to control groups. The study reported enhanced neurological recovery and decreased levels of apoptosis markers in treated animals .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated that treatment led to decreased swelling and pain scores, along with reduced levels of inflammatory cytokines such as TNF-alpha and IL-6 in serum samples .
Data Table: Summary of Biological Activities
Propriétés
Formule moléculaire |
C18H17NO3 |
|---|---|
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
7-hydroxy-2-methyl-6-propyl-3-pyridin-2-ylchromen-4-one |
InChI |
InChI=1S/C18H17NO3/c1-3-6-12-9-13-16(10-15(12)20)22-11(2)17(18(13)21)14-7-4-5-8-19-14/h4-5,7-10,20H,3,6H2,1-2H3 |
Clé InChI |
FJAZHJWLZLBNNC-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC=CC=N3)C |
SMILES canonique |
CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC=CC=N3)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















